molecular formula C6H6N6O2S B14095369 6-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1,2,4-triazine-3,5(2H,4H)-dione CAS No. 1018047-62-5

6-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1,2,4-triazine-3,5(2H,4H)-dione

Cat. No.: B14095369
CAS No.: 1018047-62-5
M. Wt: 226.22 g/mol
InChI Key: UANWKKKVJBZBHI-UHFFFAOYSA-N
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Description

1,2,4-Triazine-3,5(2H,4H)-dione, 6-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]- is a heterocyclic compound that belongs to the triazine family This compound is characterized by its unique structure, which includes a triazine ring fused with a triazole ring through a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Triazine-3,5(2H,4H)-dione, 6-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]- can be achieved through various methods. One notable method involves the photoinduced arylation or alkylation of 1,2,4-triazine-3,5(2H,4H)-diones with hydrazines . This light-induced method is independent of traditional methodologies and can even be powered by sunlight, making it an environmentally friendly approach . The reaction conditions typically involve the use of visible light and specific catalysts to facilitate the desired transformations.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions that utilize the same principles as laboratory-scale syntheses. The scalability of the photoinduced method has been demonstrated through successful implementation in large-scale reactions and the synthesis of derivatives . This method’s applicability in industrial production highlights its potential for widespread use.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Triazine-3,5(2H,4H)-dione, 6-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the compound’s functional groups.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazines, oxidizing agents, and reducing agents. The reaction conditions often involve the use of visible light, specific catalysts, and controlled temperatures to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as arylated or alkylated triazine-diones

Scientific Research Applications

1,2,4-Triazine-3,5(2H,4H)-dione, 6-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]- has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing various heterocyclic compounds and derivatives. Its unique structure makes it valuable for developing new materials and catalysts.

    Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or modulator. Its interactions with biological molecules can provide insights into cellular processes and pathways.

    Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new drugs and treatments. Its ability to interact with specific molecular targets makes it a promising candidate for drug discovery.

    Industry: In industrial applications, the compound is used in the synthesis of advanced materials, coatings, and polymers.

Mechanism of Action

The mechanism of action of 1,2,4-Triazine-3,5(2H,4H)-dione, 6-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes, affecting their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1,2,4-Triazine-3,5(2H,4H)-dione, 6-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]- include other triazine and triazole derivatives, such as:

Uniqueness

The uniqueness of 1,2,4-Triazine-3,5(2H,4H)-dione, 6-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]- lies in its specific combination of triazine and triazole rings, connected through a sulfur atom. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

CAS No.

1018047-62-5

Molecular Formula

C6H6N6O2S

Molecular Weight

226.22 g/mol

IUPAC Name

6-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-2H-1,2,4-triazine-3,5-dione

InChI

InChI=1S/C6H6N6O2S/c1-2-7-6(12-9-2)15-4-3(13)8-5(14)11-10-4/h1H3,(H,7,9,12)(H2,8,11,13,14)

InChI Key

UANWKKKVJBZBHI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NN1)SC2=NNC(=O)NC2=O

Origin of Product

United States

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